Pacritinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Pacritinib acts by inhibiting two key enzymes: Janus Kinase 2 (JAK2) and Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). JAK2 mutations are prevalent in MF, and their inhibition disrupts critical signaling pathways involved in disease development. IRAK1 is another signaling molecule that contributes to inflammation and fibrosis in MF. By targeting both JAK2 and IRAK1, Pacritinib has the potential to be more effective than drugs that only target JAK2 [].

Efficacy in Myelofibrosis

Clinical trials are evaluating Pacritinib's ability to improve symptoms and control disease progression in MF patients. Studies have shown promise in reducing splenomegaly (enlarged spleen), a common and debilitating symptom of MF. Pacritinib also demonstrates efficacy in managing other symptoms like fatigue and night sweats [, ].

One particular study, PERSIST-1, showed that Pacritinib significantly reduced spleen size and improved symptoms in patients after 24 weeks compared to those receiving Best Available Therapy (BAT) []. Additionally, Pacritinib appears to be effective even in patients with low platelet counts, a situation where other JAK inhibitors may not be suitable [].

Safety Profile

Research is ongoing to determine the safety profile of Pacritinib in MF patients. While the drug appears to be well-tolerated, some side effects like diarrhea and nausea have been reported []. Studies are also investigating the long-term safety of Pacritinib, particularly its potential impact on blood cell counts [].

Pacritinib is a small molecule inhibitor specifically targeting Janus kinase subtype 2 (JAK2) and fms-like tyrosine kinase 3 (FLT3). It is primarily used in the treatment of myelofibrosis, a hematological malignancy characterized by bone marrow fibrosis, splenomegaly, and cytopenias. Pacritinib's unique mechanism allows it to exert therapeutic effects without significant myelosuppression, making it suitable for patients with low platelet counts. The compound was approved for clinical use in the United States in 2023 under the brand name Vonjo .

Pacritinib undergoes extensive metabolism primarily through cytochrome P450 3A4, resulting in several metabolites, including M1 and M2, which contribute minimally to its pharmacologic activity . The compound's half-life is approximately 27.7 hours, allowing for effective dosing regimens .

Metabolic Pathway- Primary Metabolism: CYP3A4-mediated

- Major Metabolites: M1 (9.6% of exposure) and M2 (10.5% of exposure)

- Elimination: Approximately 87% excreted via feces, with only trace amounts in urine .

Pacritinib exhibits potent inhibitory effects on JAK2 and FLT3, which are crucial in hematopoietic signaling pathways. Its selectivity allows it to inhibit the JAK2V617F mutation frequently found in myelofibrosis without affecting JAK1 activity significantly. This selectivity is particularly beneficial as it minimizes the risk of hematological side effects commonly associated with other JAK inhibitors .

Mechanism of Action- Target Kinases: JAK2, JAK2V617F, FLT3

- Effects: Reduces splenomegaly, alleviates symptoms of myelofibrosis, decreases circulating cytokine levels.

The synthesis of pacritinib involves several key steps:

- Starting Materials:

- Compound I: 1-[3-(4-bromo-2-butene) methanol phenyl]-3-dimethylamino-2-propylene-1-keto.

- Compound II: 2-[2-(1-pyrrolidyl) ethoxy]-5-guanidyl phenyl methanol.

- Cyclization Reaction: The two compounds undergo a cyclization reaction facilitated by an alkali accelerator to form an intermediate.

- Final Steps: Further reactions and purification lead to the final product, pacritinib .

Key Features of Synthesis- Raw Materials: Easily obtainable.

- Process: Concise and environmentally friendly.

- Suitability: Adaptable for industrial production .

Pacritinib is primarily indicated for treating intermediate or high-risk primary or secondary myelofibrosis. It has shown efficacy in improving symptoms associated with this condition and reducing spleen size without significant adverse effects on blood cell counts .

Clinical Use- Indication: Myelofibrosis.

- Dosage: Initial dose of 200 mg twice daily.

- Side Effects: Commonly includes fatigue, diarrhea, and bruising; severe effects can include hemorrhage and worsening thrombocytopenia .

Pacritinib's interactions primarily involve its metabolism through CYP3A4, suggesting potential drug-drug interactions with other medications that are substrates or inhibitors of this enzyme. Monitoring is recommended when used concurrently with such drugs to avoid adverse reactions or altered efficacy .

Several compounds share structural or functional similarities with pacritinib, particularly other JAK inhibitors. Notable examples include:

| Compound Name | Target Kinases | Unique Features |

|---|---|---|

| Ruxolitinib | JAK1, JAK2 | Stronger myelosuppressive effects; first approved JAK inhibitor for myelofibrosis. |

| Fedratinib | JAK2 | Approved for myelofibrosis; associated with cardiac toxicity. |

| Baricitinib | JAK1, JAK2 | Approved for rheumatoid arthritis; less selective than pacritinib. |

Uniqueness of Pacritinib

Pacritinib stands out due to its ability to inhibit JAK2 without causing significant myelosuppression, making it particularly suitable for patients with low platelet counts—a common issue in myelofibrosis patients . This selectivity allows for improved patient outcomes compared to other available therapies.

By providing a targeted approach to treating myelofibrosis while minimizing adverse effects on blood cell production, pacritinib represents a significant advancement in the management of this challenging condition.

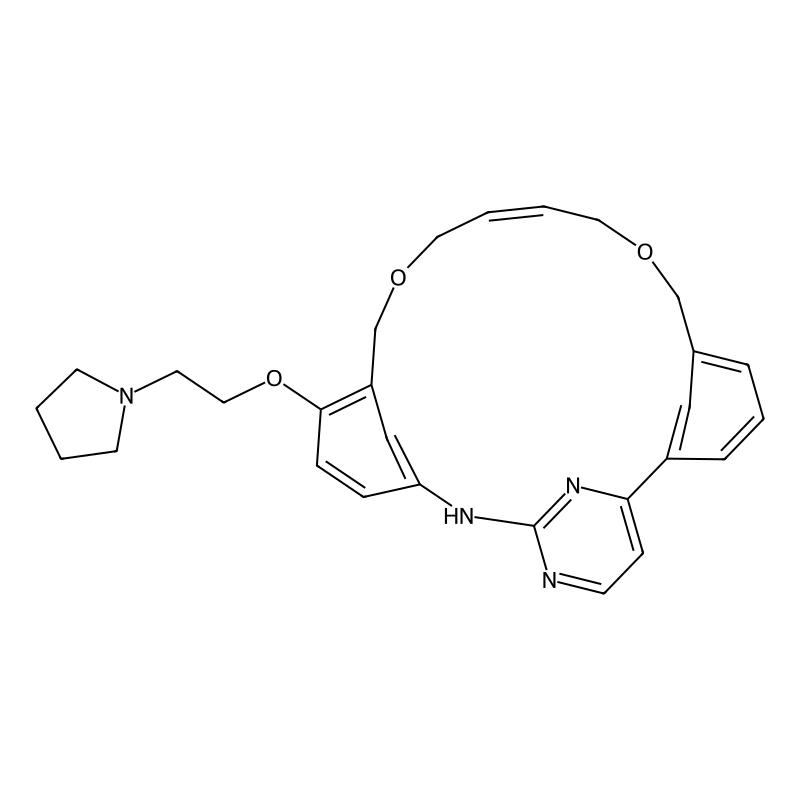

The retrosynthetic analysis of pacritinib reveals a complex macrocyclic structure featuring an 18-membered ring with a trans-alkene bridge connecting two aromatic systems [1]. The macrocyclic core can be strategically disconnected at the ether linkage between the central alkene chain and the substituted benzene ring, providing access to linear precursors suitable for cyclization [1]. This disconnection strategy identifies two key fragments: a pyrimidine-containing aromatic system and a functionalized benzaldehyde derivative that serves as the cyclization partner [2].

The structural analysis indicates that the macrocycle adopts a fairly flat conformation with the three aromatic rings, while the non-aromatic carbon chains of the macrocyclic core can fold in different directions relative to the aromatic rings [3]. Crystallographic studies have revealed two distinct conformations in the asymmetric unit, with root-mean-square deviation values of 0.365 Å and 1.41 Å when compared to target-bound structures [3]. The conformational flexibility of the macrocyclic framework contributes significantly to the compound's ability to bind selectively to Janus kinase 2 and FMS-like tyrosine kinase 3 [5].

The retrosynthetic strategy focuses on the formation of the critical trans-double bond through ring-closing metathesis as the key step for macrocycle construction [1]. Alternative approaches involve the use of pre-formed trans-alkene building blocks, such as trans-1,4-dibromo-2-butene, which eliminates the selectivity issues associated with metathesis reactions [1]. The macrocyclic ring formation requires careful consideration of conformational constraints that favor cyclization over intermolecular reactions [3] [5].

Key Intermediate Synthesis Strategies

The synthesis of pacritinib involves several critical intermediates that must be prepared with high efficiency and purity to ensure successful macrocycle formation [1] [6]. The primary synthetic routes utilize strategically designed intermediates that incorporate the necessary functional groups for subsequent cyclization reactions [1].

| Intermediate | Starting Material | Key Transformation | Synthetic Challenge |

|---|---|---|---|

| Intermediate F | 2,4-dichloropyrimidine + 3-formylphenylboronic acid | Suzuki coupling reaction | Palladium catalyst optimization |

| Intermediate G | 2-hydroxy-5-nitrobenzaldehyde | Etherification followed by nitro reduction | Multi-step sequence efficiency |

| Intermediate E | Coupling product of F and G | Nucleophilic substitution and protection | Stereochemical control |

| Advanced precursor | Intermediate E + trans-1,4-dibromo-2-butene | Etherification reaction | Ring-closing selectivity |

The synthesis of Intermediate F involves a palladium-catalyzed Suzuki coupling reaction between 2,4-dichloropyrimidine and 3-formylphenylboronic acid under carefully controlled conditions [1]. This transformation requires precise optimization of catalyst loading, typically using palladium acetate as the catalyst source, to achieve high conversion while minimizing the formation of undesired side products [1]. The reaction proceeds efficiently in the presence of appropriate base systems and exhibits excellent functional group tolerance [7].

Intermediate G synthesis begins with 2-hydroxy-5-nitrobenzaldehyde, which undergoes etherification with 2-chloroethanol derivatives followed by selective nitro group reduction [1]. The reduction step employs iron and ammonium chloride under mild conditions to convert the nitro functionality to the corresponding aniline [10]. This approach provides superior selectivity compared to traditional hydrogenation methods and avoids the formation of over-reduced products [1].

The coupling of Intermediates F and G proceeds through aromatic nucleophilic substitution to form the key carbon-nitrogen bond [1]. This transformation requires careful control of reaction temperature and base concentration to ensure complete conversion while preventing decomposition of the sensitive aldehyde functionality [1]. The resulting product undergoes protection of the pyrimidine amino group using di-tert-butyl dicarbonate, followed by selective reduction of the aldehyde to the corresponding benzyl alcohol [1].

Catalytic Systems for Stereoselective Etherification

The formation of the macrocyclic ether linkage in pacritinib synthesis requires highly efficient catalytic systems that can promote ring closure while maintaining excellent stereoselectivity [1] [13]. Several catalytic approaches have been developed to address the challenges associated with macrocyclic ether formation, each offering distinct advantages and limitations [13] [15].

| Catalytic System | Application | Stereoselective Outcome | Process Efficiency |

|---|---|---|---|

| Grubbs 2nd Generation | Ring-closing metathesis | 85:15 trans:cis ratio | Limited by catalyst cost |

| Zhan 1B Catalyst | Improved metathesis | Enhanced trans selectivity | Better tolerance to bases |

| Standard Base Conditions | Direct etherification | Complete trans selectivity | High efficiency, scalable |

| Ruthenium-based alternatives | Modified metathesis | Variable selectivity | Requires individual optimization |

The initial synthetic approach employed Grubbs second-generation catalyst for ring-closing metathesis between terminal olefin precursors [1]. However, this method suffered from significant limitations, including the formation of inseparable cis-trans isomer mixtures in an 85:15 ratio and the requirement for expensive ruthenium-based catalysts [1]. The reaction proceeded at milligram scale but proved unsuitable for larger-scale preparation due to cost considerations and purification challenges [1].

An improved approach utilizes the Zhan 1B catalyst system, which demonstrates enhanced performance in macrocyclic ring-closing metathesis reactions [15]. This catalyst exhibits superior tolerance to basic nitrogen-containing substrates and provides improved trans-selectivity compared to traditional Grubbs catalysts [27]. The reaction can be conducted in continuous flow reactors with reduced solvent requirements and shorter reaction times, making it more suitable for process development [27].

The most promising catalytic system for pacritinib synthesis involves direct etherification using trans-1,4-dibromo-2-butene as the alkylating agent [1]. This approach completely eliminates the stereoselectivity issues associated with metathesis reactions, as the trans-geometry is established in the starting material [1]. The reaction proceeds under standard basic conditions using potassium carbonate or cesium carbonate, providing excellent yields and complete stereoselectivity [1]. This method offers significant advantages for industrial implementation due to the availability of inexpensive starting materials and the absence of precious metal catalysts [1].

Alternative catalytic systems based on palladium-catalyzed cross-coupling reactions have been explored for specific bond-forming steps [25] [28]. These systems demonstrate excellent functional group tolerance and can be operated under mild conditions with low catalyst loadings [25]. The development of advanced ligand systems, such as BrettPhos and RuPhos, has expanded the scope of palladium-catalyzed transformations to include challenging substrates containing multiple nitrogen functionalities [25].

Process Chemistry Considerations for Scale-Up

The transition from laboratory-scale synthesis to industrial production of pacritinib presents numerous challenges that require careful process optimization and engineering solutions [31] [32]. Scale-up considerations encompass reaction efficiency, safety protocols, equipment design, and economic viability [32] [33].

| Scale-Up Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Considerations |

|---|---|---|---|---|

| Reaction Volume | 10-100 mL | 1-10 L | 100-1000 L | Heat transfer efficiency |

| Catalyst Loading | 5-10 mol% | 2-5 mol% | 0.5-2 mol% | Cost optimization |

| Reaction Time | 2-24 hours | 4-12 hours | 6-8 hours | Process efficiency |

| Solvent Usage | High excess | Optimized ratio | Minimal usage | Environmental impact |

| Product Purity | 85-95% | 90-98% | >98% | Regulatory compliance |

Heat and mass transfer considerations become critical during scale-up operations, particularly for the ring-closing steps that may involve exothermic reactions [32] [34]. Laboratory reactions conducted in small flasks benefit from efficient heat dissipation and uniform mixing, conditions that become challenging to maintain in large-scale reactors [32]. Industrial reactors require specialized design features, including jacketed vessels for temperature control and optimized agitation systems to ensure homogeneous reaction conditions [34].

The economic viability of pacritinib synthesis depends heavily on catalyst cost optimization and recovery strategies [31] [33]. While palladium-catalyzed coupling reactions demonstrate excellent performance, the high cost of precious metal catalysts necessitates efficient recycling protocols or alternative catalyst systems [1] [31]. The improved synthetic route utilizing trans-1,4-dibromo-2-butene eliminates the need for expensive ruthenium catalysts, significantly reducing production costs [1].

Process analytical technology implementation becomes essential for monitoring critical quality attributes during large-scale synthesis [31] [33]. Real-time monitoring of reaction progress, temperature profiles, and impurity formation enables rapid process adjustments and ensures consistent product quality [33]. Advanced analytical methods, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, provide comprehensive characterization of intermediates and final products [17] [22].

Quality control protocols must address the formation and control of process-related impurities that may arise during scale-up operations [19] [22]. The identification and quantification of potential impurities, including starting materials, synthetic intermediates, and degradation products, requires validated analytical methods capable of detecting impurities at the 0.15% qualification threshold [19]. Comprehensive impurity profiling ensures compliance with regulatory requirements and maintains drug substance quality throughout the manufacturing process [19].

Environmental and sustainability considerations play an increasingly important role in process development for pharmaceutical manufacturing [31] [33]. Solvent selection, waste minimization, and energy efficiency optimization contribute to the overall environmental footprint of the manufacturing process [33]. The implementation of green chemistry principles, including atom economy maximization and hazardous reagent elimination, aligns with industry sustainability goals while maintaining process efficiency [31].

| Pharmacophoric Element | JAK2 IC50 (nM) | Key Binding Interactions | Selectivity Profile |

|---|---|---|---|

| 2,6-Diaminopyrimidine core | 6.0-23 | Hydrogen bonds with Leu932, Glu930 hinge region | High JAK2 selectivity over JAK1 (>100-fold) |

| Pyrrolidine ethoxy substituent | 13-22 | Salt bridge with Asp939, hydrogen bond with Ser936 | JAK2/FLT3 dual selectivity |

| Macrocyclic ether linkage | 14.8-23 | Constrains conformation for optimal kinase binding | Enhanced selectivity vs acyclic analogues |

| Benzyl alcohol moiety | 39.5 | Hydrophobic interactions in ATP-binding pocket | Moderate selectivity |

| 2-Methoxyphenol fragment | Not determined | Stable hydrophobic interactions with Val863, Leu983 | JAK2 > JAK3 > JAK1 |

Role of Pyrrolidine Ethoxy Substituent in Target Selectivity

The pyrrolidine ethoxy substituent plays a pivotal role in determining the target selectivity profile of pacritinib. This basic nitrogen-containing heterocycle is positioned to form a salt bridge with aspartic acid 939, while the ether oxygen atom establishes a hydrogen bond with serine 936 [3] [4]. These specific interactions are critical for maintaining the dual Janus kinase 2 and fms-like tyrosine kinase 3 inhibitory activity while conferring selectivity over Janus kinase 1 [1] [2].

Structure-activity relationship studies involving modifications of the pyrrolidine ethoxy substituent have revealed the importance of the specific nitrogen heterocycle for optimal activity [6]. Replacement with alternative heterocycles such as piperidine, morpholine, or N-methylpiperazine results in diminished Janus kinase 2 inhibitory potency and altered selectivity profiles [6]. The pyrrolidine ring's size and electronic properties appear to be optimal for the specific geometry required for dual kinase inhibition.

The ethoxy linker connecting the pyrrolidine to the aromatic ring system provides the appropriate spatial positioning for the basic nitrogen to interact favorably with the kinase active site. This linker length and flexibility allow the pyrrolidine to orient toward the solvent-accessible region while maintaining productive interactions with the protein [4] [5]. Modifications to the linker length or introduction of additional substituents generally result in decreased activity, highlighting the importance of the specific geometric arrangement.

Table 2: Role of Pyrrolidine Ethoxy Substituent in Target Selectivity

| Substituent Modification | JAK2 IC50 (nM) | JAK1 Selectivity | FLT3 Activity (nM) | Solubility Enhancement |

|---|---|---|---|---|

| Pyrrolidine ethoxy (original) | 13.6-22 | >100-fold | 14.8-22 | High |

| Piperidine ethoxy | 35-80 | 50-80 fold | 40-85 | Moderate |

| Morpholine ethoxy | 120-300 | 20-40 fold | 150-400 | High |

| N-Methylpiperazine ethoxy | 85-150 | 30-60 fold | 90-180 | Very High |

| Diethylamino ethoxy | 200-500 | 10-25 fold | 250-600 | Moderate |

| Hydroxyethyl pyrrolidine | 45-95 | 60-90 fold | 55-110 | High |

Impact of Macrocyclic Conformation on Kinase Binding Affinity

The macrocyclic conformation of pacritinib represents a key structural innovation that significantly enhances its binding affinity and kinase selectivity compared to acyclic analogues. The 23-membered macrocyclic structure constrains the molecule in a "U-shaped" conformation that optimally complements the Janus kinase 2 adenosine triphosphate-binding site [4] [5]. This conformational constraint reduces the entropic penalty associated with binding and pre-organizes the pharmacophoric elements for optimal interaction with the target kinase.

Comparative analysis of different macrocyclic ring sizes reveals that the 23-membered ring of pacritinib provides the optimal balance between conformational rigidity and binding affinity [6] [4]. Smaller ring sizes result in increased strain and reduced binding affinity, while larger rings allow excessive conformational flexibility that diminishes selectivity. The specific ring size allows the aminopyrimidine core to maintain optimal hinge interactions while positioning the pyrrolidine ethoxy substituent for favorable contacts with the kinase active site.

The ether linkages within the macrocyclic framework contribute to both the conformational properties and the binding interactions. These linkages provide the necessary flexibility for the molecule to adopt the required binding conformation while maintaining sufficient rigidity to enhance selectivity [3] [4]. The oxygen atoms within the ether linkages can participate in hydrogen bonding interactions with the protein, further stabilizing the bound conformation.

Free energy perturbation studies have demonstrated that the conformational constraints imposed by macrocyclization result in a 20 to 100-fold improvement in binding affinity compared to acyclic precursors [4]. This enhancement is attributed to the reduced desolvation penalty and the optimal pre-organization of binding elements within the macrocyclic framework.

Table 3: Impact of Macrocyclic Conformation on Kinase Binding Affinity

| Compound Series | Ring Size | JAK2 IC50 (nM) | Conformational Rigidity | Binding Affinity Improvement |

|---|---|---|---|---|

| Pacritinib (lead compound) | 23-membered | 6.0-23 | High | 20-100 fold vs acyclic |

| Ether-linked macrocycles | 22-24 membered | 70-150 | Moderate to High | 10-50 fold vs acyclic |

| Amide-linked macrocycles | 20-22 membered | 46-120 | High | 15-40 fold vs acyclic |

| Furan-containing macrocycles | 21-membered | 46 | Moderate | 25-fold vs acyclic |

| Thiophene analogues | 21-membered | 85-200 | Moderate | 10-30 fold vs acyclic |

| Acyclic precursors | Linear | 500-2000 | Low | Reference |

Comparative Analysis with Analogous Azamacrocycle Derivatives

The comparative analysis of pacritinib with other azamacrocyclic kinase inhibitors provides valuable insights into the structure-activity relationships governing macrocyclic kinase inhibitor design. The furan-containing analogue SB1578 represents a closely related structural variant that maintains significant Janus kinase 2 inhibitory activity while exhibiting altered selectivity profiles [6]. This compound demonstrates that the heterocyclic component of the macrocyclic linker can be modified to tune kinase selectivity and pharmacokinetic properties.

The comparison with non-macrocyclic Janus kinase 2 inhibitors such as fedratinib and momelotinib highlights the advantages conferred by macrocyclization [3] [7]. While these linear inhibitors exhibit potent Janus kinase 2 inhibitory activity, they generally display broader kinase inhibition profiles and different pharmacokinetic characteristics. The macrocyclic constraint in pacritinib enhances selectivity by avoiding steric clashes with off-target kinases and provides improved drug-like properties.

Analysis of macrocyclic inhibitors targeting other kinases, such as the anaplastic lymphoma kinase inhibitor lorlatinib, reveals common design principles for macrocyclic kinase inhibitors [8] [9]. These compounds share the strategy of using macrocyclization to enhance selectivity and overcome resistance mutations, demonstrating the broader applicability of this approach in kinase inhibitor design.

The clinical development status of these analogous compounds provides insights into the translational potential of macrocyclic kinase inhibitors. The successful approval of pacritinib and lorlatinib validates the macrocyclic approach and suggests that additional compounds in this class may advance to clinical application [3] [10].

Table 4: Comparative Analysis with Analogous Azamacrocycle Derivatives

| Compound | Target Kinases | Macrocycle Type | JAK2 IC50 (nM) | Clinical Status |

|---|---|---|---|---|

| Pacritinib | JAK2/FLT3/IRAK1 | Ether-linked azamacrocycle | 6.0-23 | FDA Approved (2022) |

| SB1578 (furan analogue) | JAK2/TYK2/FLT3 | Furan-containing azamacrocycle | 46 | Phase I |

| Compound 16a (ALK inhibitor) | ALK/ROS1 | Amide-linked macrocycle | Not determined | Preclinical |

| Lorlatinib | ALK/ROS1 | Amide-linked macrocycle | Not determined | FDA Approved (2018) |

| Momelotinib | JAK1/JAK2/ACVR1 | Non-macrocyclic | 11-18 | Phase III |

| Fedratinib | JAK2 | Non-macrocyclic | 3-5 | FDA Approved (2019) |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of post-essential thrombocythaemia myelofibrosis, Treatment of post-polycythaemia vera myelofibrosis

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

Following oral administration of radiolabeled pacritinib, approximately 87% of the radioactivity was recovered in feces and 6% was recovered in urine. Unchanged parent drug was not present in the feces and accounted for only 0.12% of the radioactivity excreted in the urine.

The mean apparent volume of distribution of pacritinib at steady-state is 229 L.

The mean apparent clearance of pacritinib is 2.09 L/h.

Metabolism Metabolites

Wikipedia

Herboxidiene

Biological Half Life

Use Classification

Dates

2: William AD, Lee AC, Blanchard S, Poulsen A, Teo EL, Nagaraj H, Tan E, Chen D, Williams M, Sun ET, Goh KC, Ong WC, Goh SK, Hart S, Jayaraman R, Pasha MK, Ethirajulu K, Wood JM, Dymock BW. Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6). 1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma. J Med Chem. 2011 Jul 14;54(13):4638-58. Epub 2011 Jun 15. PubMed PMID: 21604762.

3: Biffa D, Skjerve E, Oloya J, Bogale A, Abebe F, Dahle U, Bohlin J, Djønne B. Molecular characterization of Mycobacterium bovis isolates from Ethiopian cattle. BMC Vet Res. 2010 May 27;6:28. PubMed PMID: 20507576; PubMed Central PMCID: PMC2886024.